molecular formula C14H8ClN5 B7561049 3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile

3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile

Cat. No.: B7561049
M. Wt: 281.70 g/mol
InChI Key: AYNOXGYHLSYKSQ-UHFFFAOYSA-N
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Description

3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile is a heterocyclic compound that features a triazole ring fused with a pyridine and benzonitrile moiety

Properties

IUPAC Name

3-[4-(2-chloropyridin-3-yl)triazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5/c15-14-12(5-2-6-17-14)13-9-20(19-18-13)11-4-1-3-10(7-11)8-16/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNOXGYHLSYKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)C3=C(N=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Chloro-pyridin-3-yl)-[1,2,3]triazol-1-yl]-benzonitrile is unique due to its specific combination of a triazole ring with a pyridine and benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

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